Gallium(III) sulfide

説明

特性

IUPAC Name |

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBMGHMPOIFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

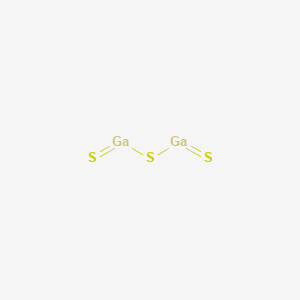

S=[Ga]S[Ga]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2S3 | |

| Record name | gallium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Polymorphism of Gallium(III) Sulfide (α, β, γ)

For Researchers, Scientists, and Drug Development Professionals

Gallium(III) sulfide (Ga₂S₃), a significant III-VI semiconductor, exhibits a fascinating and complex crystal structure polymorphism. The existence of multiple crystalline forms—primarily the α, β, and γ phases—each with distinct physical and chemical properties, makes Ga₂S₃ a material of considerable interest for a range of applications, from optoelectronics to potential, yet less explored, roles in advanced drug delivery systems where crystalline nanostructures are utilized. Understanding the synthesis, structure, and interconversion of these polymorphs is crucial for harnessing their unique characteristics. This technical guide provides a comprehensive overview of the α, β, and γ phases of Ga₂S₃, detailing their crystal structures, synthesis protocols, and key properties.

Crystal Structure Polymorphism of Ga₂S₃

This compound is known to crystallize in at least three major polymorphic forms, designated as α, β, and γ. These structures are all based on a framework where gallium atoms occupy tetrahedral sites within a sulfur lattice, reminiscent of the zinc sulfide (ZnS) structures, but with ordered vacancies to accommodate the 2:3 stoichiometry.[1] The arrangement of these vacancies and the stacking of the sulfur layers differentiate the polymorphs.

The α-Ga₂S₃ Phase

The α-phase is typically a yellow solid and is often considered the most stable form at room temperature.[1] It possesses a monoclinic crystal structure.[2] The structure is a distorted version of the wurtzite (hexagonal ZnS) structure with ordered gallium vacancies.[2]

The β-Ga₂S₃ Phase

The β-phase of this compound adopts a hexagonal crystal structure.[1] Similar to the alpha phase, its structure is also derived from the wurtzite lattice with ordered cation vacancies.[3]

The γ-Ga₂S₃ Phase

The γ-phase is characterized by a cubic crystal structure, analogous to the sphalerite or zinc blende (cubic ZnS) structure.[1] The gallium atoms are distributed among the tetrahedral sites of the cubic close-packed sulfur lattice, with vacancies ensuring the correct stoichiometry.[3]

Comparative Crystallographic and Physical Properties

The distinct crystal structures of the Ga₂S₃ polymorphs give rise to different physical and electronic properties. A summary of their key characteristics is presented below for comparative analysis.

| Property | α-Ga₂S₃ (monoclinic) | β-Ga₂S₃ (hexagonal) | γ-Ga₂S₃ (cubic) |

| Crystal System | Monoclinic | Hexagonal | Cubic |

| Space Group | Cc | P6₃mc | F4̅3m |

| Lattice Parameters | a = 11.140 Å, b = 6.411 Å, c = 7.038 Å, β = 121.22°[2] | a = 3.678 Å, c = 6.028 Å | a = 5.23 Å |

| Calculated Density | ~3.44 g/cm³ | ~3.56 g/cm³ | ~3.66 g/cm³ |

| Band Gap | 3.41 - 3.43 eV (nanoparticles)[4] | ~3.0 eV (nanowires) | ~3.0 eV (nanowires) |

| Appearance | Yellow solid[1] | White solid | - |

Experimental Protocols for Synthesis

The synthesis of a specific Ga₂S₃ polymorph is highly dependent on the chosen method and experimental conditions, particularly temperature.

Synthesis of α-Ga₂S₃ Nanoparticles (Aqueous Route)

This protocol describes a "green" synthesis method for α-Ga₂S₃ nanoparticles at room temperature.[4]

Materials:

-

Gallium(III) chloride (GaCl₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Prepare an ice-cooled aqueous solution of gallium(III) chloride (e.g., 3.82 g, 0.02 mol in a suitable volume of deionized water).

-

Prepare an ice-cooled aqueous solution of sodium thiosulfate (e.g., 4.74 g, 0.03 mol in a suitable volume of deionized water).

-

Under a nitrogen atmosphere (e.g., in a glove box), mix the two ice-cooled solutions in a round-bottomed flask placed in an ice-water bath.

-

Remove the flask from the ice-water bath and stir the solution at room temperature for 10-20 minutes. A light yellow colloidal solution will form.

-

Centrifuge the colloidal solution at 12,000 rpm for 20 minutes to collect the nanoparticles.

-

Wash the resulting light yellow powder of α-Ga₂S₃ several times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven.

Synthesis of β- and γ-Ga₂S₃ via Mechanochemical Milling

This method produces a mixture of β- and γ-Ga₂S₃, with the subsequent thermal treatment influencing the final phase composition.[3]

Materials:

-

High-purity gallium metal (Ga)

-

High-purity sulfur powder (S)

-

Tungsten carbide (WC) milling vessel and balls

Procedure:

-

In an inert atmosphere, place a stoichiometric mixture of gallium and sulfur (e.g., 8 g total) into a tungsten carbide milling vessel with WC milling balls (e.g., 10 balls of 10 mm diameter).

-

Perform ball milling for approximately 4 hours at a rotational speed of 400 rpm.

-

The resulting powder will be a polycrystalline mixture of β-Ga₂S₃ (major phase) and γ-Ga₂S₃ (minor phase).

-

Note: In-situ high-temperature X-ray diffraction has shown that the monoclinic α-phase can appear upon heating this mixture to 450 °C.[3]

Temperature-Controlled Synthesis of α, β, and γ Polymorphs

The reaction of gallium(III) hydroxide with hydrogen sulfide at different temperatures can selectively yield the different polymorphs.[5]

General Reaction: Ga(OH)₃ + H₂S → Ga₂S₃ + H₂O (unbalanced)

Temperature-Dependent Polymorph Formation:

-

β-Ga₂S₃: Formed at approximately 820 K (547 °C).

-

γ-Ga₂S₃: Formed at temperatures above 873 K (600 °C).

-

α-Ga₂S₃: Formed at approximately 1020 K (747 °C).

A detailed experimental setup would involve a tube furnace with controlled temperature zones and a flow of H₂S gas over a sample of Ga(OH)₃.

Synthesis of γ-Ga₂S₃ via Thermolysis of Gallium Xanthates

This solventless method yields crystalline γ-Ga₂S₃ at a relatively moderate temperature.[6]

General Precursor: Alkyl-xanthato gallium(III) complexes, [Ga(S₂COR)₃] where R is an alkyl group (e.g., ethyl, propyl).

Procedure:

-

Synthesize the gallium xanthate precursor.

-

Heat the precursor complex under an inert atmosphere.

-

Thermogravimetric analysis indicates that decomposition to form crystalline γ-Ga₂S₃ occurs at temperatures around 500 °C.

Inter-relationships and Phase Transitions

The different polymorphs of Ga₂S₃ are interconnected through temperature and pressure-induced phase transitions. The general relationship observed in temperature-controlled synthesis suggests a stability trend that can be exploited for selective synthesis. High-pressure studies have also revealed transitions between the phases.[2]

Experimental Workflow: Synthesis and Characterization

A typical experimental workflow for the synthesis and characterization of Ga₂S₃ polymorphs involves several key steps, from precursor selection to detailed structural and property analysis.

Conclusion

The polymorphism of this compound presents both a challenge and an opportunity for materials scientists and researchers. The ability to selectively synthesize the α, β, and γ phases through careful control of experimental conditions opens up avenues for tuning the material's properties for specific applications. The detailed protocols and comparative data provided in this guide serve as a foundational resource for further research and development of Ga₂S₃-based materials. While applications in drug development are still nascent, the principles of controlled crystallization and polymorphic screening are highly relevant to the pharmaceutical sciences, suggesting potential future synergies. Further investigation into the surface chemistry and biocompatibility of these polymorphs will be essential to explore such possibilities.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Accessing γ-Ga2S3 by solventless thermolysis of gallium xanthates: a low-temperature limit for crystalline products - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Theoretical Investigation of Gallium(III) Sulfide Electronic Band Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical investigation of the electronic band structure of Gallium(III) sulfide (Ga₂S₃). This compound, a significant III-VI semiconductor, exhibits a range of polymorphic structures, each with unique electronic properties that are of great interest for applications in optoelectronics and photovoltaics.[1] This document summarizes key theoretical findings, presents detailed computational methodologies, and visualizes complex relationships to facilitate a deeper understanding of this promising material.

Introduction to this compound

This compound (Ga₂S₃) is a wide-bandgap semiconductor known for its potential in various technological applications, including photoelectric devices, electrical sensors, and nonlinear optics.[1] The material exists in several crystalline forms, with the monoclinic (α and β), hexagonal, and cubic phases being the most studied.[2][3] The electronic band structure, which dictates the material's optical and electrical properties, is highly dependent on its crystal structure. Theoretical investigations, primarily employing density functional theory (DFT), are crucial for understanding and predicting these properties at a quantum level.

Crystal and Electronic Structure Overview

Theoretical studies have explored various polymorphs of Ga₂S₃, revealing a range of electronic bandgaps and structural parameters. The monoclinic Cc space group is a frequently investigated crystal structure for Ga₂S₃.[4][5][6]

Atomic Structure

In the monoclinic Cc space group, Ga₂S₃ features two inequivalent Ga³⁺ sites, where each gallium atom is bonded to four S²⁻ atoms, forming corner-sharing GaS₄ tetrahedra.[4][5] The Ga-S bond distances typically range from 2.20 to 2.33 Å.[4][5] There are three inequivalent S²⁻ sites; two are bonded in a trigonal non-coplanar geometry to three Ga³⁺ atoms, and one is bonded in a water-like geometry to two Ga³⁺ atoms.[4][5]

Electronic Band Structure

First-principles calculations have shown that Ga₂S₃ is a semiconductor with a direct or indirect bandgap depending on the crystalline phase and the computational method used.[6][7] For the monoclinic Cc phase, DFT calculations using the LDA+U approach have indicated a direct bandgap at the Γ-point.[6] The valence band maximum (VBM) is primarily dominated by S-3s and S-3p states, while the conduction band minimum (CBM) is mainly composed of Ga-4s and S-3p states.[6][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical and experimental investigations of Ga₂S₃.

Table 1: Crystal Structure Parameters for Ga₂S₃ Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Monoclinic | Cc | 11.107 | 6.395 | 7.021 | 90.00 | 121.17 | 90.00 | [3] |

| Monoclinic | Cc | 6.42 | 11.25 | 6.37 | 90.00 | 108.76 | 90.00 | [5] |

| Hexagonal | P6₃mc | 3.682 | 3.682 | 6.031 | 90 | 90 | 120 | [10] |

| Monoclinic (β-Ga₂S₃) | - | 11.107 | 6.395 | 7.021 | 90.00 | 121.17 | - | [3] |

Table 2: Calculated and Experimental Bandgaps of Ga₂S₃

| Crystal Phase | Method | Bandgap Type | Bandgap (eV) | Reference |

| Monoclinic (Cc) | DFT (LDA+U) | Direct (Γ-point) | 2.86 | [6] |

| Monoclinic | Materials Project (DFT) | - | 1.71 | [4] |

| Monoclinic | Materials Project (DFT) | - | 1.81 | [5] |

| α-Ga₂S₃ (nanoparticles) | Experiment (Optical) | - | 3.43 | |

| α-Ga₂S₃ (nanoparticles) | Experiment (Optical) | - | 3.41 | |

| Bulk | Experiment | - | 3.05 | [1] |

| Thin Film | Experiment | Direct | 3.2 | [10] |

| Monoclinic | Experiment (PL) | Interband | ~3.36 | [10] |

Computational and Experimental Protocols

Density Functional Theory (DFT) Calculations

A common theoretical approach for investigating the electronic band structure of Ga₂S₃ is Density Functional Theory (DFT).

-

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), ABINIT.[6]

-

Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are frequently used.[6]

-

Exchange-Correlation Functional: The Local Density Approximation with a Hubbard U correction (LDA+U) has been employed to accurately predict the bandgap of Ga₂S₃.[6]

-

Plane-wave Cutoff Energy: A plane-wave cut-off of 15 Ha has been reported in some studies.[6]

-

k-point Mesh: A Monkhorst-Pack k-point grid, for example, 4x4x4, is used to sample the Brillouin zone.[6]

-

Convergence Criteria: The calculations are considered converged when the forces on the atoms are less than a certain threshold (e.g., 10⁻⁴ Ry/bohr) and the total energy difference between successive self-consistent field cycles is below a specified value (e.g., 10⁻⁵ Ry).

Crystal Growth and Characterization

Experimental validation of theoretical predictions is essential.

-

Crystal Growth: Single crystals of Ga₂S₃ can be synthesized using the Chemical Vapor Transport (CVT) method.[3] For instance, using iodine as a transport agent in a two-zone furnace with source and crystallization zones maintained at specific temperatures (e.g., 1020 K and 990 K, respectively) for an extended period (e.g., 120 hours).[3]

-

Structural Characterization: X-ray Diffraction (XRD) is used to determine the crystal structure and lattice parameters of the synthesized Ga₂S₃.[2][3]

-

Optical Characterization: Photoluminescence (PL) spectroscopy and optical absorption measurements are employed to determine the experimental bandgap.[7] For PL measurements, a laser (e.g., N₂ laser at 337 nm) can be used as the excitation source at low temperatures (e.g., 80 K).[3]

Visualizations

Logical Workflow for Theoretical Investigation

The following diagram illustrates the typical workflow for a theoretical investigation of the electronic band structure of Ga₂S₃.

Caption: Theoretical investigation workflow for Ga₂S₃.

Relationship Between Computational Parameters and Results

This diagram shows the influence of key computational parameters on the final calculated properties of Ga₂S₃.

Caption: Influence of computational parameters on results.

Conclusion

The theoretical investigation of this compound's electronic band structure is a vibrant area of research with significant implications for the development of novel electronic and optoelectronic devices. This guide has provided a comprehensive overview of the current understanding of Ga₂S₃, highlighting the importance of considering its various polymorphs. The presented data and methodologies serve as a valuable resource for researchers in the field. Future studies focusing on the effects of strain, doping, and defects on the electronic properties of Ga₂S₃ will further enhance our ability to tailor this material for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scholar.dgist.ac.kr [scholar.dgist.ac.kr]

- 3. nanomedtwin.eu [nanomedtwin.eu]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. FIRST-PRINCIPLES INVESTIGATION OF THE ELECTRONIC STRUCTURE AND OPTICAL RESPONSE OF Ga2S3 AND Ga2Se3 CHALCOGENIDES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to Ab Initio Calculations of Ga₂S₃ Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural, electronic, and optical properties of Gallium (III) Sulfide (Ga₂S₃) as determined by ab initio calculations. It is intended to serve as a valuable resource for researchers and professionals engaged in materials science and related fields, offering a compilation of theoretical data, detailed computational methodologies, and visual representations of key concepts.

Introduction to Gallium (III) Sulfide (Ga₂S₃)

Gallium (III) Sulfide is a III-VI semiconductor compound that has garnered significant interest for its potential applications in optoelectronic devices. Understanding its fundamental properties at a quantum mechanical level is crucial for designing and optimizing new technologies. Ab initio calculations, based on first-principles quantum mechanics, provide a powerful tool for predicting and analyzing the behavior of materials like Ga₂S₃ without relying on empirical parameters. This guide focuses on the monoclinic phase of Ga₂S₃ (space group Cc), which is a commonly studied crystal structure.

Structural Properties

Ab initio calculations are instrumental in determining the ground-state crystal structure and lattice parameters of materials. For monoclinic Ga₂S₃, these calculations provide insights into the arrangement of gallium and sulfur atoms in the unit cell.

Data Presentation: Calculated Lattice Parameters

The following table summarizes the lattice parameters of monoclinic Ga₂S₃ obtained from Density Functional Theory (DFT) calculations.

| Source | a (Å) | b (Å) | c (Å) | β (°) |

| Materials Project[1] | 6.42 | 11.25 | 6.37 | 108.76 |

Electronic Properties

The electronic properties of a material, particularly its band structure and band gap, determine its electrical conductivity and its interaction with light. Ab initio methods are widely used to calculate these properties with a high degree of accuracy.

Data Presentation: Calculated Electronic Band Gap

The calculated band gap of Ga₂S₃ is highly dependent on the chosen ab initio methodology, particularly the exchange-correlation functional. The following table presents a comparison of band gap values obtained using different computational approaches.

| Computational Method | Band Gap (eV) | Type | Reference |

| DFT (LDA+U) | 2.86 | Direct | [2] |

| DFT (GGA) | 1.36 | Direct | [3] |

It is a well-known tendency for standard DFT functionals like the Generalized Gradient Approximation (GGA) to underestimate the band gap of semiconductors. More advanced methods, such as using the Hubbard U correction (LDA+U) or hybrid functionals, often provide results in better agreement with experimental values. The direct nature of the band gap in monoclinic Ga₂S₃, as predicted by these calculations, indicates its potential for applications in light-emitting devices.

Optical Properties

The optical response of a material is intrinsically linked to its electronic structure. Ab initio calculations can predict various optical properties, including the dielectric function, refractive index, and absorption coefficient, which are critical for optoelectronic applications.

Data Presentation: Calculated Optical Properties

The following table summarizes key optical properties of monoclinic Ga₂S₃ derived from ab initio calculations.

| Property | Value | Reference |

| Static Dielectric Constant (ε₁) | 4.9 | [2] |

The frequency-dependent optical properties provide a more complete picture of how Ga₂S₃ interacts with electromagnetic radiation across different energy ranges. The supporting information from a theoretical study provides valuable insights into these properties.[4] The imaginary part of the dielectric function (ε₂) reveals the energy ranges where significant absorption of light occurs due to electronic transitions. Correspondingly, the real part of the dielectric function (ε₁) describes the polarization of the material in response to an electric field. The refractive index (n) and the absorption coefficient (α) are directly related to the dielectric function and are fundamental parameters for the design of optical components. The birefringence (Δn), which is the difference in the refractive index along different crystallographic directions, is also an important property for applications in nonlinear optics.[4]

Experimental Protocols: Ab Initio Computational Methodologies

The accuracy and reliability of ab initio calculations are highly dependent on the specific computational parameters and methods employed. This section details the typical protocols used in the theoretical investigation of Ga₂S₃.

A common approach for these calculations is Density Functional Theory (DFT). The choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions, is a critical aspect of the methodology. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are widely used functionals. For a more accurate description of the electronic structure, especially the band gap, methods like LDA+U (which includes a Hubbard U term to account for strong on-site Coulomb interactions) or hybrid functionals (which mix a portion of exact Hartree-Fock exchange with a DFT functional) are often employed.

The electronic wavefunctions are typically expanded in a plane-wave basis set, and the interaction between the core and valence electrons is described by pseudopotentials. Key parameters that need to be carefully controlled for convergence and accuracy include:

-

Plane-wave energy cutoff: This determines the size of the basis set. A higher cutoff energy leads to a more accurate description of the electronic wavefunctions but also increases the computational cost. For Ga₂S₃ calculations, a cutoff of 15 Ha has been reported.[2]

-

k-point sampling: The integration over the Brillouin zone is performed on a discrete grid of k-points. A denser grid provides a more accurate representation of the electronic structure. A 4x4x4 Monkhorst-Pack grid has been used for Ga₂S₃.[2]

-

Convergence criteria: The self-consistent field (SCF) cycle is iterated until the total energy and forces on the atoms converge to within a specified tolerance.

Commonly used software packages for these types of calculations include ABINIT[2] and VASP. The Full Potential Linearized Augmented Plane Wave (FP-LAPW) method is another powerful technique that has been applied to study Ga₂S₃.[3]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for an ab initio calculation of material properties.

This diagram outlines the logical flow from defining the initial crystal structure and computational parameters to performing the core DFT calculations and finally post-processing the results to obtain the desired structural, electronic, and optical properties.

References

Density Functional Theory (DFT) studies of Gallium(III) sulfide

An In-depth Technical Guide to Density Functional Theory (DFT) Studies of Gallium(III) Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound (Ga₂S₃)

This compound (Ga₂S₃) is a wide-bandgap semiconductor from the III-VI group of materials, attracting significant interest for its potential applications in optoelectronic and photoelectric devices, nonlinear optics, and as an anode material in batteries.[1][2] One of its most notable features is the existence of multiple crystalline polymorphs, where the sulfur atoms form a closely packed lattice, but the gallium atoms and vacancies arrange in different ordered ways.[3] This polymorphism results in distinct physical properties for each phase.

The primary polymorphs of Ga₂S₃ include:

-

α'-Ga₂S₃: A monoclinic structure (space group Cc), which is the stable phase at room temperature.[2][4]

-

α-Ga₂S₃: A hexagonal structure (space group P6₁).[4]

-

β-Ga₂S₃: A hexagonal, wurtzite-type structure (space group P6₃mc).[1][4]

-

γ-Ga₂S₃: A cubic, zinc-blende type structure (space group F-43m).[1][4]

The diverse structural arrangements and the resulting electronic and optical properties make Ga₂S₃ a compelling subject for theoretical investigation. Density Functional Theory (DFT) has emerged as a powerful computational tool to explore the properties of these polymorphs, providing insights that complement and guide experimental research.

Core Concepts of Density Functional Theory (DFT)

Density Functional Theory is a first-principles quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[5] Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by using the electron density as the fundamental variable.

The core of DFT calculations lies in the Kohn-Sham equations, which replace the interacting many-body system with a fictitious non-interacting system that yields the same ground-state electron density. The key component that makes this possible is the exchange-correlation (xc) functional , which approximates all the complex quantum mechanical effects. Common approximations for the xc functional include:

-

Local Density Approximation (LDA): Assumes the exchange-correlation energy at any point depends only on the electron density at that same point.

-

Generalized Gradient Approximation (GGA): Improves upon LDA by also considering the gradient of the electron density. Common GGA functionals include PBE (Perdew-Burke-Ernzerhof) and WC (Wu-Cohen).[5]

-

Hybrid Functionals: Mix a portion of exact Hartree-Fock exchange with a GGA functional, often providing more accurate band gap predictions.

-

LDA+U: Adds an on-site Coulomb interaction term (U) to standard LDA or GGA, which is useful for correcting self-interaction errors in localized orbitals.[6]

By solving the Kohn-Sham equations, DFT can accurately predict various material properties, including total energy, equilibrium crystal structures, electronic band structures, density of states (DOS), and vibrational frequencies.[7]

Computational & Experimental Protocols

DFT Computational Methodology

A typical DFT study of Ga₂S₃ involves a standardized workflow to ensure accurate and reproducible results. The calculations are performed using quantum chemistry software packages like ABINIT, SIESTA, or VASP.[6][8][9]

Typical Protocol:

-

Structure Definition: The calculation begins with the crystal structure of a specific Ga₂S₃ polymorph as the input.

-

Functional and Pseudopotential Selection: An appropriate exchange-correlation functional (e.g., LDA+U, GGA) is chosen.[6] Projector-Augmented Wave (PAW) pseudopotentials are commonly used to describe the interaction between core and valence electrons.[6]

-

Parameter Convergence:

-

Plane-wave Cutoff Energy: The kinetic energy cutoff for the plane-wave basis set is systematically increased until the total energy of the system converges (e.g., to within 10⁻⁵ Ry).[8]

-

k-point Mesh: The sampling of the Brillouin zone is performed using a Monkhorst-Pack grid. The density of the k-point grid is increased until the total energy is converged. A typical grid for Ga₂S₃ calculations might be 4x4x4.[6]

-

-

Geometry Optimization: The atomic positions and lattice vectors are relaxed until the forces on each atom and the stress on the unit cell are minimized, allowing the determination of the equilibrium crystal structure.

-

Property Calculation: Once the ground-state geometry is found, properties such as the electronic band structure, density of states (DOS), and phonon frequencies (for Raman/IR spectra) are calculated.[8][10]

Experimental Synthesis and Characterization Protocols

Experimental work is crucial for validating the theoretical predictions from DFT. Various methods are employed to synthesize Ga₂S₃, and the resulting materials are characterized using spectroscopic and diffraction techniques.

Synthesis Protocols:

-

High-Temperature Reaction: Direct reaction of gallium metal and sulfur at high temperatures or heating gallium in a stream of hydrogen sulfide (H₂S) at 950 °C.[4]

-

Chemical Vapor Deposition (CVD): Growth of Ga₂S₃ nanowires or thin films by reacting a gallium source with a sulfur source at temperatures ranging from 600 to 850 °C.[3]

-

Mechanochemical Synthesis: A safe and energy-efficient method involving ball-milling of pure gallium and sulfur for several hours, which can produce a mixture of β and γ phases.[1][11]

-

Aqueous "Green" Synthesis: Reaction of gallium(III) chloride with sodium thiosulfate in an aqueous solution at room temperature to produce α-Ga₂S₃ nanoparticles.[1]

Characterization Protocols:

-

X-ray Diffraction (XRD): Used to identify the crystal structure and determine the lattice parameters of the synthesized polymorphs, providing direct comparison with DFT-optimized structures.[1]

-

Raman and Infrared (IR) Spectroscopy: These techniques probe the vibrational modes of the crystal lattice. The experimental spectra are compared with DFT-calculated phonon frequencies to confirm the structure and understand lattice dynamics.[12][13]

-

Photoluminescence (PL) and UV-Vis Spectroscopy: Used to determine the optical band gap and identify defect-related emission, which can be compared with the electronic band structure and density of states calculated by DFT.[12][14]

Data Presentation: DFT and Experimental Findings

Quantitative data from DFT studies and experimental measurements are summarized below for direct comparison.

Table 1: Structural Properties of Ga₂S₃ Polymorphs

| Phase | Method | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| α'-Ga₂S₃ (monoclinic, Cc) | Experiment (XRD) | 11.107 | 6.395 | 7.021 | 121.17 | [12] |

| DFT (PBEsol) | 11.089 | 6.391 | 7.012 | 121.25 | [10] | |

| β-Ga₂S₃ (hexagonal, P6₃mc) | DFT (PBE) | 6.16 | - | 10.10 | - | [2] |

| γ-Ga₂S₃ (cubic, F-43m) | DFT (PBE) | 5.25 | - | - | - | [2] |

Table 2: Electronic Properties of Ga₂S₃

| Phase | Method | Band Gap (eV) | Nature | Ref. |

| α'-Ga₂S₃ | Experiment (Optical) | 2.8 - 3.05 | - | [2][12] |

| DFT (PBE) | 1.9 | Direct | [2] | |

| DFT (LDA+U) | 2.86 | Direct | [6] | |

| Hexagonal | Experiment (PL) | 2.38 | - | [8][14] |

| DFT (GGA) | 1.36 | Direct | [8] |

Note: Standard DFT functionals like GGA are known to underestimate the band gap. Methods like LDA+U or hybrid functionals provide results in better agreement with experimental values.[2][6]

Table 3: Vibrational Properties of α'-Ga₂S₃

| Method | Key Raman Modes (cm⁻¹) | Ref. |

| Experiment | 119, 135, 148 (Ga-S scissoring) | [12][14] |

| DFT (PBEsol) | Frequencies show good agreement with experiment across the spectrum | [10] |

Note: The A'(6) phonon mode, known as the "breathing mode," is associated with the structural channels in α'-Ga₂S₃ and exhibits significant anharmonic behavior.[10][12]

Visualizations

Diagram 1: DFT Calculation Workflow for Ga₂S₃

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scholar.dgist.ac.kr [scholar.dgist.ac.kr]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. FIRST-PRINCIPLES INVESTIGATION OF THE ELECTRONIC STRUCTURE AND OPTICAL RESPONSE OF Ga2S3 AND Ga2Se3 CHALCOGENIDES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

- 7. google.com [google.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. iris.cnr.it [iris.cnr.it]

- 10. Structural, vibrational and electronic properties of α′-Ga2S3 under compression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

Gallium(III) sulfide quantum confinement effects in nanosheets

An In-depth Technical Guide to Quantum Confinement Effects in Gallium(III) Sulfide (Ga₂S₃) Nanosheets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum confinement effects observed in two-dimensional (2D) nanosheets of this compound (α-Ga₂S₃). We delve into the synthesis methodologies, characterization techniques, and the fundamental changes in optoelectronic properties that arise from dimensional confinement. Furthermore, we explore the potential applications of these unique properties in fields relevant to drug development and biomedical research.

This compound (Ga₂S₃) is a wide-bandgap semiconductor belonging to the group III-VI family of materials.[1] In its bulk form, it exists in several polymorphs, with the hexagonal α-Ga₂S₃ being of significant interest for its layered structure, which allows for exfoliation into ultrathin nanosheets.[2]

When the thickness of a semiconductor material is reduced to the nanometer scale, comparable to the exciton Bohr radius of the material, its electronic and optical properties begin to deviate significantly from the bulk. This phenomenon, known as quantum confinement , leads to the quantization of energy levels. In 2D nanosheets, charge carriers (electrons and holes) are confined in the direction perpendicular to the sheet, while they can move freely in the other two dimensions. This confinement results in a thickness-dependent bandgap, allowing for the precise tuning of the material's optical properties, a feature of immense interest for various technological applications.

Synthesis and Fabrication of Ga₂S₃ Nanosheets

The ability to produce high-quality, ultrathin Ga₂S₃ nanosheets is critical for studying and exploiting quantum confinement effects. Several synthesis methods have been developed, each with distinct advantages.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a powerful method for growing large-area, high-crystallinity, and ultrathin Ga₂S₃ nanosheets directly on a substrate.[2][3]

Experimental Protocol:

-

Precursor and Substrate Setup: A crucible containing high-purity Ga₂S₃ powder is placed in the high-temperature zone of a two-zone tube furnace. A silicon wafer with a silicon dioxide layer (SiO₂/Si) is placed downstream in the lower-temperature growth zone.

-

Growth Process: The furnace is heated while a carrier gas, typically a mixture of Argon (Ar) and Hydrogen (H₂), is introduced into the quartz tube. The Ga₂S₃ precursor is vaporized at a high temperature (e.g., ~950 °C).

-

Deposition: The vaporized precursor is transported by the carrier gas to the cooler substrate, where it decomposes and deposits as a thin film. By controlling the growth time, temperature, and gas flow rates, the thickness of the resulting Ga₂S₃ nanosheets can be precisely managed, with thicknesses as low as 8-9 nm being achievable.[3]

Liquid Phase Exfoliation (LPE)

Liquid Phase Exfoliation is a scalable, solution-based technique for producing dispersions of nanosheets from a layered bulk starting material. While detailed protocols for Ga₂S₃ are emerging, the methodology is well-established for analogous materials like Gallium(II) Sulfide (GaS).[4][5]

Experimental Protocol:

-

Dispersion: Bulk Ga₂S₃ powder is added to a suitable solvent. Solvents with Hildebrand solubility parameters close to that of the material (e.g., ~21.5 MPa¹/²) are most effective.[4]

-

Exfoliation: The mixture is subjected to high-energy sonication (e.g., using a sonic tip or bath) for several hours. The ultrasonic waves create cavitation bubbles that expand and collapse, providing the shear forces necessary to overcome the weak van der Waals forces between the layers, thus exfoliating them into nanosheets.

-

Size Selection and Purification: The resulting dispersion contains a heterogeneous mixture of nanosheets of varying thicknesses. A multi-step centrifugation process is used to separate the nanosheets by size. Lower centrifugation speeds remove any remaining bulk material, while subsequent higher speeds can isolate nanosheets of different average thicknesses.

Colloidal "Green" Synthesis of Nanoparticles

This method produces 0D nanoparticles, which exhibit quantum confinement in all three dimensions. It is a simple, room-temperature, aqueous-based synthesis.

Experimental Protocol:

-

Reactant Preparation: An ice-cooled aqueous solution of sodium thiosulphate (Na₂S₂O₃) is prepared.[1]

-

Reaction: Gallium(III) chloride (GaCl₃) is mixed with the sodium thiosulphate solution in a flask. The reaction is stirred at room temperature for a controlled duration (e.g., 10-20 minutes) to influence the final particle size.[1]

-

Purification: The resulting light-yellow colloidal solution is centrifuged at high speed (e.g., 12,000 rpm) to pellet the α-Ga₂S₃ nanoparticles. The product is then washed repeatedly with deionized water and dried in a vacuum oven to yield a pure powder.[1]

Characterization of Nanosheets

To confirm the successful synthesis of nanosheets and to quantify the effects of quantum confinement, several characterization techniques are employed:

-

Atomic Force Microscopy (AFM): Used to measure the lateral dimensions and, most importantly, the thickness of the exfoliated or grown nanosheets.[3]

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanosheets, allowing for the verification of their crystalline structure and the absence of defects.[3][6]

-

UV-Visible Absorption Spectroscopy: Measures the absorption of light as a function of wavelength to determine the optical bandgap of the material.

-

Photoluminescence (PL) Spectroscopy: An excitation laser is used to generate electron-hole pairs, and the emitted light upon their recombination is analyzed. This provides a direct measure of the emission energy, which is closely related to the bandgap.[6]

Evidence of Quantum Confinement Effects

Quantum confinement in Ga₂S₃ nanosheets manifests as a direct correlation between the material's thickness and its optical properties, most notably the bandgap energy and photoluminescence peaks. As the thickness of the nanosheet (or diameter of the nanoparticle) decreases, the bandgap increases. This widening of the bandgap results in a "blue shift"—a shift to shorter wavelengths (higher energies)—in both the absorption edge and the photoluminescence emission peak.

Quantitative Data

The following tables summarize the relationship between the size of α-Ga₂S₃ nanostructures and their optical properties, demonstrating the quantum confinement effect.

| Particle Diameter (nm) | Synthesis Method | Optical Bandgap (eV) | Photoluminescence (PL) Emission Peaks (nm) | Reference |

| 12 | Colloidal Synthesis | 3.43 | 414 (Blue), 635 (Red) | [1] |

| 35 | Colloidal Synthesis | 3.41 | 420 (Blue), 641 (Red) | [1] |

Table 1: Experimental optical properties of α-Ga₂S₃ nanoparticles showing a slight increase in bandgap and blue-shift in PL peaks with decreasing particle size.

| Number of Layers | Synthesis Method | Bandgap (eV) - Theoretical (HSE06) | Reference |

| Monolayer | - | ~3.4 | [2] |

| Bilayer | - | ~3.2 | [2] |

| Trilayer | - | ~3.1 | [2] |

| Bulk | - | ~2.75 | [2] |

Table 2: Theoretically calculated bandgap of α-Ga₂S₃ nanosheets as a function of the number of layers. A significant increase in the bandgap is predicted as the material is thinned from bulk to a single monolayer.[2]

Visualizations

Experimental and Characterization Workflow

Caption: General workflow for synthesizing and characterizing Ga₂S₃ nanosheets.

Principle of Quantum Confinement

Caption: Logical flow of quantum confinement effects in Ga₂S₃ nanosheets.

Relevance and Potential Applications for Drug Development

The unique, size-tunable optoelectronic properties of Ga₂S₃ nanosheets open up promising avenues for biomedical research and drug development.

-

Bioimaging and Sensing: The strong and tunable photoluminescence of Ga₂S₃ nanosheets makes them excellent candidates for fluorescent probes in cellular imaging. By functionalizing the nanosheet surface with specific biomolecules, they could be used to target and visualize specific cells or intracellular components. Their fluorescence in the visible spectrum is advantageous for biological applications.

-

Drug Delivery: The high surface-area-to-volume ratio of nanosheets allows for a high loading capacity of therapeutic agents. The surface can be chemically modified to attach drugs, targeting ligands, and molecules that improve biocompatibility. The nanosheets can act as carriers to transport drugs to specific sites within the body, potentially reducing systemic toxicity and improving therapeutic efficacy.

-

Photodynamic Therapy (PDT): As a semiconductor, Ga₂S₃ can generate reactive oxygen species (ROS) upon illumination with light of a specific wavelength (corresponding to its bandgap). This property can be harnessed for PDT, where the nanosheets are delivered to tumor tissues and then irradiated with light, causing localized cell death through oxidative stress. The tunable bandgap allows for the selection of an optimal excitation wavelength that maximizes tissue penetration and minimizes damage to healthy tissue.

Conclusion

This compound nanosheets are an emerging class of 2D materials that exhibit pronounced quantum confinement effects. Reducing the material's thickness to the nanometer scale leads to a predictable and significant increase in its bandgap, resulting in a blue shift of its optical absorption and emission properties. Synthesis techniques such as Chemical Vapor Deposition and Liquid Phase Exfoliation are key to producing the high-quality nanosheets required for these studies. The ability to precisely tune the optoelectronic properties of Ga₂S₃ nanosheets makes them highly promising for a range of advanced applications, from next-generation photodetectors to innovative platforms for bioimaging, drug delivery, and photodynamic therapy. Further research into surface functionalization and in-vivo biocompatibility will be crucial in translating the potential of these nanomaterials into tangible benefits for the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Preparation of Gallium Sulfide Nanosheets by Liquid Exfoliation and Their Application As Hydrogen Evolution Catalysts - Chemistry of Materials - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Monolayer Gallium(III) Sulfide (α-Ga₂S₃): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the core electronic properties of monolayer α-Gallium(III) Sulfide (α-Ga₂S₃), a promising two-dimensional (2D) semiconductor. Tailored for researchers, scientists, and professionals in materials science and electronics development, this document synthesizes key findings from recent computational and experimental studies, focusing on the material's band structure, carrier mobility, and response to mechanical strain. Detailed experimental and computational methodologies are provided to facilitate further research and application.

Core Electronic Properties of Monolayer α-Ga₂S₃

Monolayer α-Ga₂S₃ is a semiconductor with electronic properties that are highly tunable, making it a candidate for next-generation flexible electronic devices. First-principles calculations based on Density Functional Theory (DFT) have been instrumental in elucidating its fundamental electronic characteristics.

Band Structure and Density of States

Monolayer α-Ga₂S₃ possesses an indirect band gap. The calculated band structure reveals that the valence band maximum (VBM) and conduction band minimum (CBM) are located at different high-symmetry points in the Brillouin zone. The total and partial density of states (DOS) calculations indicate the contributions of different atomic orbitals to the electronic bands.

A representative calculated band structure of monolayer α-Ga₂S₃ using the HSE06 functional is shown in various studies.[1] Similarly, the total and partial density of states have been computed using the PBE functional, providing insight into the orbital contributions to the electronic structure.[1]

Carrier Mobility and the Influence of Strain

A standout feature of monolayer α-Ga₂S₃ is its high intrinsic carrier mobility, which can be significantly enhanced through strain engineering. The calculated carrier mobility exceeds 600 cm²V⁻¹s⁻¹.[2] Notably, the application of compressive strain can dramatically increase the electron mobility. For instance, a -3% compressive strain can boost the electron mobility to approximately 1800 cm²V⁻¹s⁻¹, a threefold increase compared to the unstrained state.[2] This strain-promoted enhancement of electronic properties underscores the potential of monolayer α-Ga₂S₃ in flexible and high-speed electronic applications.[2]

Quantitative Data Summary

The following tables summarize the key quantitative electronic properties of monolayer α-Ga₂S₃ as determined from first-principles calculations.

| Property | Value | Calculation Method | Reference |

| Lattice Constant | 3.67 Å | DFT | [2] |

| Band Gap (Indirect) | ~2.5 eV | HSE06 | [2] |

| Young's Modulus | < 100 Nm⁻¹ | DFT | [2] |

| Condition | Electron Mobility | Hole Mobility | Calculation Method | Reference |

| Unstrained | > 600 cm²V⁻¹s⁻¹ | > 600 cm²V⁻¹s⁻¹ | DFT | [2] |

| -3% Compressive Strain | ~1800 cm²V⁻¹s⁻¹ | - | DFT | [2] |

Experimental and Computational Protocols

Synthesis of Monolayer Gallium Sulfide via Chemical Vapor Deposition (CVD)

Monolayer gallium sulfide, a closely related material, has been successfully synthesized using an ambient pressure CVD method with Ga₂S₃ as a single-source precursor.[3][4][5][6] This process provides a viable route to obtaining monolayer materials for experimental investigation.

Protocol:

-

Precursor and Substrate Placement: Ga₂S₃ powder is placed in a quartz boat at the center of a single-zone tube furnace. A silicon dioxide/silicon (SiO₂/Si) substrate is placed downstream.

-

Heating and Gas Flow: The furnace is heated to a growth temperature of 800-950 °C.[3] A carrier gas mixture of argon and hydrogen (Ar/H₂) is introduced into the quartz tube. Hydrogen acts as a reducing agent for the Ga₂S₃ precursor.

-

Growth Process: The Ga₂S₃ precursor is vaporized and reduced by hydrogen, leading to the deposition of monolayer GaS crystals on the SiO₂/Si substrate. The growth duration can be varied to control the size and coverage of the monolayers.

-

Cooling: After the growth period, the furnace is naturally cooled to room temperature under a continuous Ar/H₂ flow.

Characterization Methods

Raman Spectroscopy: This technique is used to confirm the crystalline quality and identify the vibrational modes of the synthesized monolayers. For Ga₂S₃ nanocrystals, sharp Raman peaks have been observed at 119, 135, and 148 cm⁻¹.[7][8][9] For monolayer GaS grown from a Ga₂S₃ precursor, characteristic Raman modes include the A¹₁g and E¹₂g modes.[4]

Photoluminescence (PL) Spectroscopy: PL spectroscopy is employed to investigate the optical properties and determine the band gap of the material.

Microscopy Techniques: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to characterize the morphology, thickness, and surface roughness of the synthesized monolayers.[3][4]

First-Principles Computational Methodology

The electronic properties of monolayer α-Ga₂S₃ are predominantly investigated using DFT as implemented in various computational packages.

Protocol:

-

Structural Optimization: The lattice constants and atomic positions of the monolayer α-Ga₂S₃ are fully relaxed until the forces on each atom are minimized.

-

Electronic Structure Calculation: The electronic band structure and density of states are calculated using exchange-correlation functionals such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional for more accurate band gap determination.[1][2]

-

Carrier Mobility Calculation: The carrier mobility is calculated based on the deformation potential theory, which involves computing the effective mass of charge carriers and the deformation potential constants from the band structure.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of monolayer α-Ga₂S₃.

Caption: Experimental workflow for the synthesis and characterization of monolayer Ga₂S₃.

Caption: Logical relationship between compressive strain and enhanced electron mobility in monolayer α-Ga₂S₃.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Vapor Deposition Growth of Two-Dimensional Monolayer Gallium Sulfide Crystals Using Hydrogen Reduction of Ga2S3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Vapor Deposition Growth of Two-Dimensional Monolayer Gallium Sulfide Crystals Using Hydrogen Reduction of Ga<sub>2</sub>S<sub>3</sub>. | Department of Materials [materials.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Optical Absorption Spectrum of Ga2S3 Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption properties of Gallium (III) Sulfide (Ga2S3) thin films, a promising material for various optoelectronic applications. This document details the synthesis of Ga2S3 thin films, the experimental protocols for analyzing their optical characteristics, and a summary of key quantitative data.

Introduction to Ga2S3 Thin Films

Gallium (III) Sulfide (Ga2S3) is a wide band gap semiconductor that has garnered significant interest for its potential applications in optoelectronics, photovoltaics, and nonlinear optics.[1] Its properties are highly dependent on the synthesis method and deposition conditions, which can lead to the formation of different phases such as α-Ga2S3 and γ-Ga2S3.[2] The optical absorption spectrum of these thin films is a critical characteristic, providing insights into the electronic structure and defining their suitability for specific device applications.

Quantitative Optical Properties of Ga2S3 Thin Films

The optical properties of Ga2S3 thin films, particularly the band gap energy, are influenced by the deposition technique and film thickness. The following table summarizes key quantitative data from various studies.

| Synthesis Method | Film Thickness (nm) | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference |

| Chemical Bath Deposition | - | 2.76 | 2.10 | [3] |

| Inert Gas Condensation | 32 | - | - | [1] |

| Inert Gas Condensation | 60 | - | - | [1] |

| Inert Gas Condensation | 100 | - | - | [1] |

| Inert Gas Condensation | 140 | - | - | [1] |

| Evaporated Amorphous Films | - | 2.65 | - | [2] |

| Plasma-Enhanced Chemical Vapor Deposition | - | 2.85 - 3.05 | - | [1] |

Experimental Protocols

The synthesis and characterization of Ga2S3 thin films involve several key experimental procedures. The following sections provide detailed methodologies for common techniques.

Synthesis of Ga2S3 Thin Films

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for producing high-quality thin films.

Methodology:

-

Precursor Materials: High-purity elemental gallium and sulfur are used as the starting materials.[1]

-

Reaction Initiation: A non-equilibrium low-temperature plasma, typically from a radio frequency (RF) discharge (e.g., 40.68 MHz), is used to initiate the chemical transformations.[1]

-

Deposition Chamber: The deposition is carried out in a vacuum chamber at a reduced pressure (e.g., 0.01 Torr).[4]

-

Transport Reaction: A transport reaction, often involving chlorine, is utilized.[1]

-

Substrate: Films can be deposited on various substrates, such as glass or silicon.

-

Parameter Control: The film's composition, morphology, and optical properties are controlled by adjusting the plasma discharge power.[1]

Chemical Bath Deposition (CBD) is a relatively simple and inexpensive solution-based method for thin film deposition.[5]

Methodology:

-

Precursor Solution: An aqueous solution containing gallium and sulfur precursors is prepared. For instance, gallium nitrate (Ga(NO3)3) can be used as the gallium source.[6]

-

Substrate Preparation: Substrates, such as glass slides, are thoroughly cleaned.

-

Deposition Process: The cleaned substrate is immersed in the precursor solution, which is maintained at a specific temperature (e.g., 95°C) and stirred for a set duration (e.g., 5 hours).[6]

-

Post-Deposition Treatment: The as-deposited films are typically annealed in a furnace at elevated temperatures (e.g., 400-600°C) to improve crystallinity and achieve the desired phase.[6]

Thermal evaporation is a physical vapor deposition technique that involves heating a source material in a vacuum to create a vapor that condenses on a substrate.

Methodology:

-

Vacuum Chamber: The process is conducted in a high-vacuum chamber.

-

Source Material: Ga2S3 powder or elemental gallium and sulfur are placed in a crucible.

-

Heating: The source material is heated, often using resistance heating or an electron beam, until it evaporates.[7]

-

Deposition: The vaporized material travels in a straight line and deposits onto a substrate placed in the path of the vapor.

-

Thickness Monitoring: A thickness monitor is used to control the film thickness during deposition.

Optical Absorption Measurement

The optical absorption spectrum of the synthesized Ga2S3 thin films is typically measured using a UV-Vis spectrophotometer.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Sample Preparation: The Ga2S3 thin film on its substrate is placed in the sample holder of the spectrophotometer. A clean, uncoated substrate of the same material is used as a reference.

-

Measurement: The transmittance and absorbance of the film are measured over a specific wavelength range (e.g., 350-850 nm).[8]

-

Data Analysis: The absorption coefficient (α) is calculated from the absorbance data. The optical band gap (Eg) is then determined by plotting (αhν)^n versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap). The band gap is extrapolated from the linear portion of the plot.

Visualizing Experimental and Theoretical Frameworks

To better understand the processes involved in the study of Ga2S3 thin films, the following diagrams illustrate the experimental workflow and the fundamental principles of optical absorption.

Caption: Experimental workflow for Ga2S3 thin film synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. "Structural and optical properties of gallium sulfide thin film" by HÜSEYİN ERTAP, TARIK BAYDAR et al. [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. agus.co.jp [agus.co.jp]

- 8. pcimag.com [pcimag.com]

An In-depth Technical Guide on Exciton Binding Energy in Gallium(III) Sulfide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exciton binding energy in Gallium(III) sulfide (Ga₂S₃) nanostructures. It covers the synthesis of various Ga₂S₃ nanomaterials, detailed experimental protocols for determining exciton binding energy, and theoretical calculation methodologies. This document is intended to serve as a core resource for researchers and professionals working in materials science, nanoscience, and related fields.

Introduction to Exciton Binding Energy in Ga₂S₃ Nanostructures

This compound (Ga₂S₃) is a wide bandgap semiconductor with promising applications in optoelectronics and photocatalysis.[1] In its nanostructured forms, such as quantum dots, nanowires, and nanosheets, Ga₂S₃ exhibits quantum confinement effects that significantly influence its electronic and optical properties. A key parameter governing these properties is the exciton binding energy (E_b), which is the energy required to dissociate an electron-hole pair (an exciton). A larger exciton binding energy indicates a more stable exciton, which can have profound implications for the efficiency of light emission and charge separation in devices.

The exciton binding energy in Ga₂S₃ nanostructures is expected to be significantly larger than in its bulk counterpart due to enhanced Coulombic interactions in a spatially confined environment. For instance, monoclinic bulk Ga₂S₃ has a reported effective Rydberg constant (related to exciton binding energy) of approximately 68 meV.[2] In nanostructures, this value is anticipated to increase, although specific experimental data remains scarce. This guide aims to provide a foundational understanding and practical protocols for investigating this critical parameter.

Synthesis of this compound Nanostructures

The controlled synthesis of Ga₂S₃ nanostructures with specific morphologies and sizes is crucial for tuning their optical and electronic properties. This section details common synthesis protocols for producing Ga₂S₃ quantum dots, nanowires, and nanosheets.

Synthesis of Ga₂S₃ Quantum Dots (Colloidal Method)

Colloidal synthesis offers a versatile route to produce monodisperse Ga₂S₃ quantum dots (QDs). The "hot-injection" method is a widely used technique that allows for good control over QD size and size distribution.[3]

Experimental Protocol:

-

Precursor Preparation:

-

Gallium Precursor: A solution of gallium(III) acetylacetonate (Ga(acac)₃) or gallium(III) chloride (GaCl₃) in a high-boiling point solvent like oleylamine (OLA) or 1-octadecene (ODE) is prepared in a three-neck flask.

-

Sulfur Precursor: A solution of sulfur powder or a sulfur-containing compound like 1,3-dimethylthiourea (DMTU) is prepared in a separate vial with a suitable solvent.[4]

-

-

Reaction Setup:

-

The three-neck flask containing the gallium precursor is connected to a Schlenk line to allow for degassing and inert atmosphere control (e.g., argon or nitrogen).

-

A thermocouple is inserted to monitor the reaction temperature, and a condenser is attached to prevent solvent loss.

-

-

Nucleation and Growth:

-

The gallium precursor solution is heated to a high temperature (typically 200-300 °C) under an inert atmosphere.

-

The sulfur precursor solution is rapidly injected into the hot gallium precursor solution. This rapid injection triggers the nucleation of Ga₂S₃ QDs.

-

The reaction temperature is then maintained for a specific duration to allow for the growth of the QDs. The size of the QDs can be controlled by varying the reaction time and temperature.[5]

-

-

Purification:

-

After the desired reaction time, the flask is cooled to room temperature.

-

The QDs are precipitated by adding a non-solvent like ethanol or acetone and then collected by centrifugation.

-

The collected QDs are redispersed in a suitable solvent like toluene or chloroform. This precipitation and redispersion process is repeated several times to remove unreacted precursors and byproducts.

-

Synthesis of Ga₂S₃ Nanowires (Chemical Vapor Deposition)

Chemical Vapor Deposition (CVD) is a common method for growing high-quality, single-crystalline Ga₂S₃ nanowires.[6]

Experimental Protocol:

-

Substrate Preparation:

-

A silicon wafer with a thermally grown SiO₂ layer is typically used as the substrate.

-

A thin layer of a metal catalyst (e.g., Au, Ni) is deposited onto the substrate via sputtering or thermal evaporation to facilitate vapor-liquid-solid (VLS) growth.

-

-

CVD Setup:

-

A horizontal tube furnace with a quartz tube is used.

-

This compound (Ga₂S₃) powder is placed in an alumina boat at the center of the furnace (the high-temperature zone).

-

The substrate is placed downstream in a lower-temperature zone.

-

-

Growth Process:

-

The quartz tube is purged with an inert gas (e.g., Argon) to remove oxygen.

-

A carrier gas mixture, often containing hydrogen (H₂), is introduced at a controlled flow rate.[6]

-

The furnace is heated to the desired temperature profile. The Ga₂S₃ precursor is vaporized at a high temperature (e.g., 800-900 °C), and the vapor is transported downstream by the carrier gas.

-

The vaporized precursor reacts on the catalyst-coated substrate at a lower temperature, leading to the growth of Ga₂S₃ nanowires. The morphology and dimensions of the nanowires can be controlled by adjusting the growth temperature, pressure, and gas flow rates.

-

-

Cooling and Characterization:

-

After the growth period, the furnace is cooled down to room temperature under an inert gas flow.

-

The substrate with the grown nanowires is then removed for characterization.

-

Synthesis of Ga₂S₃ Nanosheets (Liquid Phase Exfoliation)

Liquid phase exfoliation is a scalable method for producing few-layer Ga₂S₃ nanosheets from bulk Ga₂S₃ powder.[7]

Experimental Protocol:

-

Dispersion Preparation:

-

Exfoliation:

-

The dispersion is subjected to ultrasonication for several hours. The ultrasonic energy helps to overcome the van der Waals forces between the layers of the bulk material, leading to the exfoliation of nanosheets.

-

-

Centrifugation:

-

The exfoliated dispersion is then centrifuged at a specific speed. This step separates the exfoliated nanosheets from the remaining bulk material. The supernatant, containing the nanosheets, is carefully collected.

-

Size selection can be achieved by performing a series of centrifugation steps at different speeds.

-

-

Characterization:

-

The resulting nanosheet dispersion can be characterized using techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and atomic force microscopy (AFM) to determine the concentration, size, and thickness of the nanosheets.

-

Experimental Determination of Exciton Binding Energy

The exciton binding energy can be determined experimentally using various spectroscopic techniques. The two most common methods are temperature-dependent photoluminescence spectroscopy and UV-Vis absorption spectroscopy.

Temperature-Dependent Photoluminescence (PL) Spectroscopy

This method relies on the thermal dissociation of excitons. As the temperature increases, the thermal energy (kT) can overcome the exciton binding energy, leading to a decrease in the PL intensity. By analyzing the temperature-dependent PL data, the exciton binding energy can be estimated.

Experimental Protocol:

-

Sample Preparation:

-

For colloidal QDs, a dilute solution is prepared in a suitable solvent.

-

For nanowires or nanosheets, they can be measured directly on the growth substrate or transferred to a quartz substrate.

-

-

PL Measurement Setup:

-

The sample is placed in a cryostat that allows for precise temperature control over a wide range (e.g., 10 K to 300 K).

-

A laser with an excitation energy above the bandgap of Ga₂S₃ is used as the excitation source.

-

The emitted photoluminescence is collected and analyzed by a spectrometer equipped with a sensitive detector (e.g., a CCD camera).

-

-

Data Acquisition:

-

PL spectra are recorded at various temperatures, starting from a low temperature (e.g., 10 K) and gradually increasing to room temperature or higher.

-

At each temperature, the integrated PL intensity of the excitonic emission peak is determined.

-

-

Data Analysis (Arrhenius Plot):

-

The integrated PL intensity, I(T), as a function of temperature, T, can be fitted to the following Arrhenius-type equation: I(T) = I₀ / (1 + A * exp(-E_b / kT)) where:

-

I₀ is the PL intensity at 0 K.

-

A is a proportionality constant.

-

E_b is the exciton binding energy.

-

k is the Boltzmann constant.

-

-

By plotting ln(I₀/I(T) - 1) versus 1/T, a linear relationship should be observed, and the slope of this line will be equal to -E_b/k, from which the exciton binding energy can be calculated.[9]

-

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy can be used to identify the energy of the first excitonic transition and the bandgap energy. The difference between these two values provides an estimate of the exciton binding energy.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute, non-aggregated dispersion of the Ga₂S₃ nanostructures in a transparent solvent.

-

-

Measurement:

-

Record the absorption spectrum of the dispersion using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing only the solvent should be used to correct for solvent absorption.

-

-

Data Analysis:

-

The absorption spectrum will show an absorption edge corresponding to the bandgap energy and may exhibit one or more distinct peaks at lower energies, which correspond to excitonic transitions. The energy of the first excitonic peak gives the optical bandgap.

-

The electronic bandgap can be estimated from a Tauc plot. For a direct bandgap semiconductor, a plot of (αhν)² versus hν (where α is the absorption coefficient and hν is the photon energy) should show a linear region. Extrapolating this linear region to the energy axis gives the bandgap energy.[10]

-

The exciton binding energy is then the difference between the electronic bandgap and the energy of the first excitonic peak.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mx.nthu.edu.tw [mx.nthu.edu.tw]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. allanchem.com [allanchem.com]

pressure-dependent phase transitions in Gallium(III) sulfide

An In-depth Technical Guide on Pressure-Dependent Phase Transitions in Gallium(III) Sulfide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (Ga2S3), a significant A2B3-type semiconductor, exhibits a series of complex and reversible pressure-induced phase transitions.[1] This technical guide provides a comprehensive overview of the structural transformations of Ga2S3 under high-pressure conditions, consolidating findings from recent experimental and theoretical studies. At ambient conditions, Ga2S3 exists in a stable monoclinic α′-phase.[1] Upon compression, it undergoes a first-order structural transition to a tetradymite-type β′-phase, a transformation accompanied by metallization.[2][3] The transition pressure is notably sensitive to the hydrostaticity of the pressure environment.[2][3] Subsequent decompression reveals a rich polymorphism, with the material transitioning through a ferroelectric φ-phase and a disordered zincblende γ-phase.[4][5] This document details the transition pathways, summarizes key quantitative data in structured tables, outlines the advanced experimental protocols used for their characterization, and provides visual diagrams of the phase transition sequence and typical experimental workflows.

Introduction to this compound (Ga2S3)

This compound, Ga2S3, is a semiconductor material with a band gap of approximately 2.8 eV, making it a candidate for applications in nonlinear optics and blue-green light-emitting devices.[1] At ambient conditions, the most stable polymorph is the monoclinic α′-Ga2S3 (space group Cc).[1] Other polymorphs, including α-, β-, and γ-phases, are known to exist as high-temperature modifications.[1] The study of Ga2S3 under extreme pressure conditions is crucial for understanding the fundamental physics of A2B3-type compounds and for discovering novel material phases with potentially enhanced electronic or structural properties. High-pressure studies reveal that Ga2S3 undergoes significant structural and electronic changes, including a semiconductor-to-metal transition.[2][3]

Pressure-Induced Phase Transitions in Ga2S3

The structural behavior of Ga2S3 under pressure is characterized by a sequence of distinct, reversible phase transitions. The pathway involves different polymorphs upon compression and decompression, highlighting a significant structural hysteresis.

Phase Transition Pathway upon Compression

Upon the application of pressure, the initial α′-Ga2S3 phase transforms into a high-pressure polymorph identified as β′-Ga2S3.[4] This is a first-order reconstructive transition, evidenced by a significant volume collapse of about 11% at 17.2 GPa.[1] The β′-Ga2S3 phase possesses a tetradymite-type crystal structure (isostructural with β-In2Se3) with a rhombohedral lattice and R-3m space group symmetry.[1][4] Theoretical calculations predict that this high-pressure phase exhibits metallization, a common phenomenon in pressure-induced transitions of semiconductor materials.[1]

The pressure at which this transition occurs is highly dependent on the experimental conditions. Under non-hydrostatic conditions, the transition is observed at approximately 17.2 GPa.[2][3] However, when a pressure-transmitting medium is used to ensure a hydrostatic environment, the transition pressure is significantly lower, occurring at around 11.3 GPa.[2][3] In some experiments involving laser heating to overcome kinetic barriers, the transition has been reported at approximately 16.0 GPa.[1][4]

Phase Transitions upon Decompression

The high-pressure β′-Ga2S3 phase is not retained upon the release of pressure. Instead, it undergoes a series of further transitions to metastable phases.

-

β′ → φ Transition: Below 9.0 GPa, β′-Ga2S3 transforms into a new phase designated as φ-Ga2S3.[4][5] This phase is isostructural with α-In2Se3, featuring a rhombohedral structure with the space group R3m.[4] The transition from the centrosymmetric R-3m space group of β′-Ga2S3 to the non-centrosymmetric R3m of φ-Ga2S3 is significant, as it represents a pressure-induced paraelectric-to-ferroelectric phase transition.[4]

-

φ → γ Transition: As the pressure is further reduced, the φ-Ga2S3 phase undergoes another transition below 1.0 GPa to γ-Ga2S3.[4][5] This γ-phase has a disordered zincblende structure (space group F-43m) and can remain metastable at ambient conditions.[4][5]

Data Summary

The quantitative data from high-pressure experiments on Ga2S3 are summarized in the tables below for easy comparison.

Table 1: Summary of Pressure-Induced Phase Transitions in Ga2S3

| Process | Initial Phase (Space Group) | Final Phase (Space Group) | Transition Pressure (GPa) | Conditions / Notes |

|---|---|---|---|---|

| Compression | α′-Ga2S3 (Cc) | β′-Ga2S3 (R-3m) | 11.3 | Hydrostatic |

| Compression | α′-Ga2S3 (Cc) | β′-Ga2S3 (R-3m) | 17.2 | Non-hydrostatic |

| Compression | α′-Ga2S3 (Cc) | β′-Ga2S3 (R-3m) | ~16.0 | With laser heating assistance |

| Decompression | β′-Ga2S3 (R-3m) | φ-Ga2S3 (R3m) | < 9.0 |

| Decompression | φ-Ga2S3 (R3m) | γ-Ga2S3 (F-43m) | < 1.0 | Remains metastable at ambient pressure |

Table 2: Structural and Physical Properties of Ga2S3 Polymorphs

| Phase | Crystal System | Space Group | Bulk Modulus K₀ (GPa) | Notes |

|---|---|---|---|---|

| α′-Ga2S3 | Monoclinic | Cc | 59(2) | Stable phase at ambient conditions.[1] |

| β′-Ga2S3 | Rhombohedral | R-3m | 91(3) | High-pressure phase; predicted to be metallic.[1] |

| φ-Ga2S3 | Rhombohedral | R3m | - | Decompression phase; exhibits ferroelectricity.[4] |

| γ-Ga2S3 | Cubic | F-43m | - | Disordered zincblende; metastable at ambient.[4] |

Experimental Methodologies

The characterization of Ga2S3 under extreme conditions relies on sophisticated in situ measurement techniques coupled with a high-pressure apparatus.

High-Pressure Generation: Diamond Anvil Cell (DAC)

The primary tool for generating static high pressures in the gigapascal (GPa) range is the diamond anvil cell (DAC).[6][7]

-

Apparatus: A DAC consists of two opposing brilliant-cut diamonds with small, flattened tips (culets). The sample is placed in a small hole drilled in a metal gasket, which is then positioned between the diamond culets.[7]

-

Sample Loading: A small amount of powdered α′-Ga2S3 sample is loaded into the gasket chamber, which typically has a diameter of 150-200 µm.[4][8]

-

Pressure-Transmitting Medium (PTM): To ensure hydrostatic or quasi-hydrostatic pressure conditions, a PTM is loaded along with the sample.[2][7] Common PTMs used in Ga2S3 studies include helium, a 4:1 methanol-ethanol mixture, or silicon oil.[2][4] For non-hydrostatic experiments, no PTM is used.[2]

-

Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method.[9] A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its R1 fluorescence line is measured with a spectrometer.[9]

In Situ Synchrotron X-ray Diffraction (XRD)

Synchrotron XRD is the definitive technique for determining the crystal structure of materials under high pressure.[1][6]

-

X-ray Source: High-brilliance and high-flux X-rays from a synchrotron radiation facility (e.g., SSRF, BSRF) are used.[1] A focused monochromatic beam, with a wavelength typically around 0.6-0.7 Å, is directed onto the sample within the DAC.[1]

-

Data Collection: The DAC is mounted on a goniometer. As pressure is incrementally applied, diffraction patterns are collected on an area detector.

-

Analysis: The collected 2D diffraction images are integrated to produce 1D diffraction profiles (intensity vs. 2θ). These profiles are then analyzed using Rietveld refinement or other crystallographic software to identify the crystal structure, space group, and lattice parameters at each pressure point. The pressure-volume data can be fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus.[1]

In Situ High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of a material, which are highly sensitive to changes in crystal structure and bonding.[10]

-

Apparatus: A Raman microspectrometer is used to focus a laser onto the sample inside the DAC and collect the scattered light.[9]

-

Procedure: An excitation laser (e.g., 632.8 nm He:Ne laser) is directed through one of the diamond anvils onto the sample.[9] The scattered light is collected in a backscattering geometry and passed through a series of filters to remove the strong Rayleigh-scattered light.

-